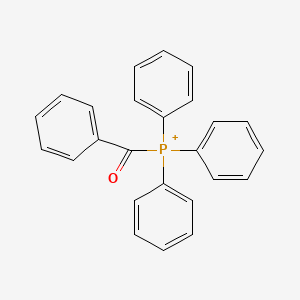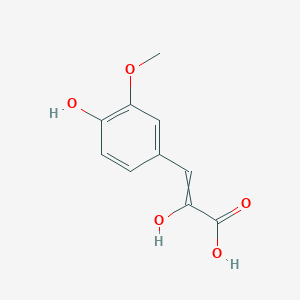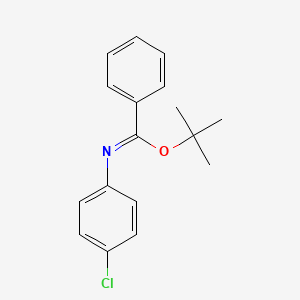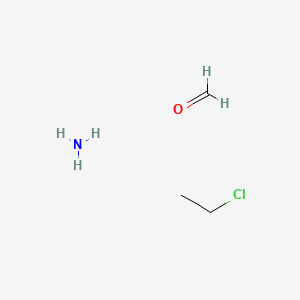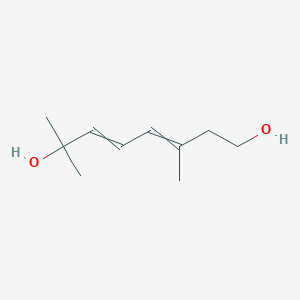
3,7-Dimethylocta-3,5-diene-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-3,5-diene-1,7-diol is an organic compound with the molecular formula C10H18O2. It is a type of terpenediol, which is a class of compounds known for their presence in essential oils and their biological activities. This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-diene-1,7-diol can be achieved through several methods. One common approach involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol via the rearrangement of the chiral 2,3-epoxy alcohol, with the system Ph3P, pyridine, I2, and H2O, is described .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-3,5-diene-1,7-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups and a conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like tosyl chloride (TsCl) can convert the hydroxyl groups into better leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3,7-Dimethylocta-3,5-diene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex terpenoids and other natural products.
Biology: The compound’s biological activity makes it a subject of interest in studies related to its effects on various biological systems.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma and volatility.
Mechanism of Action
The mechanism by which 3,7-Dimethylocta-3,5-diene-1,7-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The conjugated diene system may also play a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): This compound has a similar structure but differs in the position of the double bonds.
2,6-Dimethylocta-3,7-diene-2,6-diol: Another similar compound with different positions of the hydroxyl groups and double bonds.
3,7-Dimethylocta-2,6-diene-1,4-diol (Rosiridol): Found in the rhizomes of Rhodiola rosea, this compound has a different arrangement of hydroxyl groups and double bonds.
Uniqueness
3,7-Dimethylocta-3,5-diene-1,7-diol is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which imparts distinct chemical and biological properties
Properties
CAS No. |
62875-09-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-3,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4-5,7,11-12H,6,8H2,1-3H3 |
InChI Key |
KASLFMQMPVSXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


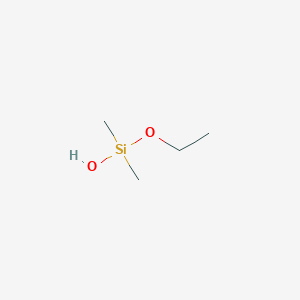
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
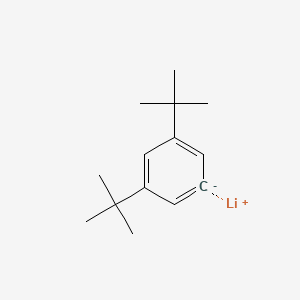
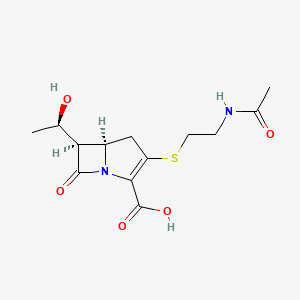
![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)

